molecular formula C4H8N4O8 B1604548 Diethanolnitramine dinitrate CAS No. 4185-47-1

Diethanolnitramine dinitrate

Cat. No. B1604548
CAS RN: 4185-47-1
M. Wt: 240.13 g/mol
InChI Key: NZDNCDGEHXHPCO-UHFFFAOYSA-N
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Description

Diethanolnitramine dinitrate is a chemical compound with the formula C4H8N4O8 . It contains a total of 23 bonds, including 15 non-H bonds, 6 multiple bonds, 9 rotatable bonds, and 6 double bonds .


Synthesis Analysis

The synthesis of Diethanolnitramine dinitrate (DINA) is achieved by nitration of diethanolamine hydrochloride (DEAHC) with the fuming nitric acid/acetic anhydride (HNO3/Ac2O) system . Large amounts of acetic anhydride and low reaction temperature are favorable to the yield of DINA . When the DEAHC:HNO3:Ac2O molar ratio was 1:4.5:6 and the initial reaction temperature was decreased to 5 °C, the yield of DINA reached approximately 92% .


Molecular Structure Analysis

The molecular structure of Diethanolnitramine dinitrate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Diethanolnitramine dinitrate is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Diethanolnitramine dinitrate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

Thermal Hazard Analysis

  • Thermal Stability Studies : The impact of diethanolamine (DEA) on the thermal stability of N-Nitrodihydroxyethyl dinitrate (DINA), an energetic material, was investigated. This study involved dynamic differential scanning calorimetry and isothermal tests, revealing a four-step decomposition reaction. Such research is crucial for the safe production and handling of DINA in various applications (Li et al., 2021).

Explosive Synthesis

  • Conversion to Explosives : Research has shown the possibility of converting diethanolamine into β,β-dinitroxydiethylnitramine, a potent explosive, using hydrogen chloride or its salts as catalysts. This chemical demonstrates higher power and detonation rate than nitroglycerin, suggesting potential use in explosive compositions (Chute & Herring, 1948).

Decomposition Kinetics

  • Thermal Decomposition : The kinetics of the thermal decomposition of diethylnitramine dinitrate were studied, with findings indicating a first-order reaction. This research is essential for understanding the stability and handling of such compounds (Dubovitskii et al., 1960).

Analytical Chemistry Applications

  • Polarographic Analysis of Explosives : Diethanolamine derivatives were analyzed in mixtures of various explosives, demonstrating the application of differential pulse polarography in explosive analysis. This technique is crucial for safety and quality control in the explosives industry (Asplund, 1986).

Biodegradation Studies

  • Biodegradation of RDX : Diethanolamine derivatives were involved in the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), an explosive compound. This study provided insights into the degradation pathways and end products, contributing to environmental remediation efforts (Hawari et al., 2000).

Industrial Applications

  • Cement Hydration and Microstructure : Diethanolamine derivatives were studied in the context of cement hydration and microstructure, showing their role in enhancing hydration rates and reducing porosity. This has implications for the construction industry, particularly in cement formulation (Ma et al., 2015).

Environmental Impact

  • Aqueous Solution Degradation : The degradation of aqueous diethanolamine solutions, commonly used in industrial processes, was explored using UV/H2O2 processes. This research is vital for environmental protection, addressing the pollution caused by industrial effluents (Madihah et al., 2015).

Optical Fiber Sensor Development

  • Selective Detection of Diethanolamine : An optical fiber sensor was designed for the detection of diethanolamine, a component in processing crude oil and pharmaceutical products. This development is significant for monitoring and ensuring environmental safety (Kavita et al., 2022).

properties

IUPAC Name

2-[nitro(2-nitrooxyethyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O8/c9-6(10)5(1-3-15-7(11)12)2-4-16-8(13)14/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDNCDGEHXHPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194648
Record name Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethanolnitramine dinitrate

CAS RN

4185-47-1
Record name Diethanolnitramine dinitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4185-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-nitroiminodi-, dinitrate (ester)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis (2-nitroxyethyl) nitramin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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